![molecular formula C17H10FN3O2 B2710632 [4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl](4-fluorophenyl)methanone CAS No. 477714-04-8](/img/structure/B2710632.png)
[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl](4-fluorophenyl)methanone
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Overview
Description
“4-(1,3-Benzoxazol-2-yl)-1H-pyrazol-1-ylmethanone” is a chemical compound with the molecular formula C17H10FN3O2 . It has an average mass of 307.279 Da and a monoisotopic mass of 307.075714 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C17H10FN3O2), average mass (307.279 Da), and monoisotopic mass (307.075714 Da) . Other properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Fluorescent Probes and Sensors
Benzoxazoles and naphthoxazoles are known for their excellent photophysical properties, including broad spectral windows, high molar absorptivity values, and good fluorescence quantum efficiency. Researchers have utilized derivatives of this compound as fluorescent probes and sensing materials . Their ability to absorb and emit light within specific wavelength ranges makes them valuable tools for detecting various analytes, such as ions, proteins, and nucleic acids.
Antimicrobial Agents
The synthesized derivatives of 4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl(4-fluorophenyl)methanone have been evaluated for their in vitro antibacterial activities against Escherichia coli and Staphylococcus aureus strains. These compounds exhibit promising antimicrobial properties, which could be explored further for potential therapeutic applications .
Antifungal Activity
In addition to antibacterial effects, these derivatives have also been tested for in vitro antifungal activity against Candida albicans and Aspergillus niger strains. Understanding their mechanisms of action and optimizing their efficacy could lead to novel antifungal agents .
Bioimaging Agents
Fluorescent compounds are widely used in bioimaging studies. The unique absorption and emission properties of 4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl(4-fluorophenyl)methanone derivatives make them suitable candidates for labeling biomolecules and visualizing cellular processes.
These applications highlight the versatility and potential of this compound in various scientific contexts. Researchers continue to explore its properties and applications, aiming to unlock new discoveries and innovations . If you need further details or have additional questions, feel free to ask! 😊
Mechanism of Action
Target of Action
The primary targets of the compound 4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-ylmethanone are currently unknown. The compound belongs to a class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids and are known to interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to interact with multiple receptors, which could potentially lead to various biological effects .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be hypothesized that the compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)pyrazol-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O2/c18-13-7-5-11(6-8-13)17(22)21-10-12(9-19-21)16-20-14-3-1-2-4-15(14)23-16/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSVHGBKJHQCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN(N=C3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl](4-fluorophenyl)methanone |
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